3-chloro-N-[1-(furan-3-yl)propan-2-yl]benzamide
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Overview
Description
3-chloro-N-[1-(furan-3-yl)propan-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 3-chloro group and a furan ring attached via a propan-2-yl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[1-(furan-3-yl)propan-2-yl]benzamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through a multicomponent reaction involving 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[1-(furan-3-yl)propan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-hydroxy-N-[1-(furan-3-yl)propan-2-yl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-[1-(furan-3-yl)propan-2-yl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-N-[1-(furan-3-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets. The furan ring and benzamide core can interact with enzymes or receptors, leading to modulation of their activity. The chloro group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(1-(furan-2-yl)propan-2-yl)benzamide
- 2-chloro-N-(1-(furan-3-yl)propan-2-yl)benzamide
- 3-chloro-N-(1-(furan-3-yl)propan-2-yl)benzamide
Uniqueness
3-chloro-N-[1-(furan-3-yl)propan-2-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furan ring and the chloro group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
3-chloro-N-[1-(furan-3-yl)propan-2-yl]benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C13H12ClN and a molecular weight of 235.69 g/mol. Its structure includes a benzamide core substituted with a chloro group and a furan moiety, which is known to participate in various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The furan ring facilitates π-π stacking interactions with aromatic amino acids in proteins, while the chloro group can form hydrogen bonds or engage in halogen bonding. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing chloro and furan groups have shown potent activity against both Gram-positive and Gram-negative bacteria. In vitro testing revealed minimum inhibitory concentrations (MICs) as low as 25 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .
Anticancer Potential
Research indicates that benzamide derivatives can act as inhibitors of various cancer-related enzymes. For example, studies have shown that related compounds inhibit the activity of specific kinases involved in cancer progression. The structure-activity relationship (SAR) analyses suggest that modifications to the furan and chloro groups significantly impact their efficacy against cancer cell lines .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of several benzamide derivatives, including those with furan substitutions, reported that compounds with a similar structure to this compound displayed excellent antibacterial activity against Escherichia coli and Klebsiella pneumoniae. The study utilized an agar well diffusion method, confirming the compound's potential as a lead for further development .
Case Study 2: Anticancer Activity
In another investigation, researchers synthesized a series of benzamide derivatives and assessed their cytotoxicity against multiple cancer cell lines. The results indicated that compounds with furan rings showed enhanced cytotoxic effects compared to their non-furan counterparts. The mechanism was linked to the induction of apoptosis in cancer cells, highlighting the therapeutic potential of this class of compounds .
Research Findings
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial | MIC values as low as 25 µg/mL against S. aureus |
Study B | Anticancer | Induction of apoptosis in cancer cell lines |
Study C | Enzyme Inhibition | Significant inhibition of kinases related to cancer |
Properties
IUPAC Name |
3-chloro-N-[1-(furan-3-yl)propan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-10(7-11-5-6-18-9-11)16-14(17)12-3-2-4-13(15)8-12/h2-6,8-10H,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXFEWWKJHRLJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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